molecular formula C7H7F2N B1295066 2,5-Difluorobenzylamine CAS No. 85118-06-5

2,5-Difluorobenzylamine

Cat. No.: B1295066
CAS No.: 85118-06-5
M. Wt: 143.13 g/mol
InChI Key: GDFBHCMFIUBEQT-UHFFFAOYSA-N
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Description

2,5-Difluorobenzylamine: is an organic compound with the molecular formula C7H7F2N . It is a derivative of benzylamine where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 2,5-Difluorobenzonitrile: One common method involves the reduction of 2,5-difluorobenzonitrile using hydrogen in the presence of a catalyst such as Raney nickel.

    Biocatalytic Reduction: Another method involves the use of nitrile oxidoreductase enzymes to reduce 2,5-difluorobenzonitrile to 2,5-difluorobenzylamine.

Industrial Production Methods: The industrial production of this compound often employs the biocatalytic reduction method due to its higher yield and environmentally friendly nature. The process involves the use of nitrile oxidoreductase enzymes, which are efficient and reduce the need for hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium tert-butoxide and potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.

Major Products:

    Substitution Products: Various substituted benzylamines depending on the nucleophile used.

    Oxidation Products: Imines or nitriles.

    Reduction Products: More saturated amines or hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-difluorobenzylamine largely depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the amine group. The fluorine atoms on the benzene ring can influence the electron density, making the compound more reactive in certain substitution reactions .

In biological systems, the compound can interact with enzymes and receptors, forming stable complexes that can inhibit or activate biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

    2,4-Difluorobenzylamine: Similar structure but with fluorine atoms at the 2 and 4 positions.

    2,6-Difluorobenzylamine: Fluorine atoms at the 2 and 6 positions.

    3,5-Difluorobenzylamine: Fluorine atoms at the 3 and 5 positions.

Uniqueness: 2,5-Difluorobenzylamine is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and stability in chemical reactions. This positioning can also affect its biological activity, making it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

(2,5-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFBHCMFIUBEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20234244
Record name 2,5-Difluorobenzylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-06-5
Record name 2,5-Difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85118-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20234244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluorobenzylamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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